molecular formula C13H8BrClN4S B2361672 5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 2060361-12-6

5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2361672
CAS No.: 2060361-12-6
M. Wt: 367.65
InChI Key: GBSWZKTUMNXKKX-UHFFFAOYSA-N
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Description

5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C13H8BrClN4S and its molecular weight is 367.65. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Anti-Cancer Activity

5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine derivatives have demonstrated significant antiproliferative activity. For instance, certain pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, related structurally to the compound , showed promising results against human breast cancer cells (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, indicating potential use in cancer treatment and research (Atapour-Mashhad et al., 2017).

Antibacterial and Antifungal Applications

Compounds structurally similar to this compound have been evaluated for their antibacterial and antifungal properties. For example, specific derivatives showed considerable efficacy against pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Ranganatha et al., 2018).

Antiviral Activity

This compound's derivatives have also been explored for antiviral applications. Schiff and Mannich bases derived from isatin derivatives and related compounds exhibited notable anti-HIV activity, suggesting their relevance in antiviral research (Pandeya et al., 1999).

Insecticidal Properties

In the realm of pest control, derivatives of this compound have shown promising insecticidal activity. For instance, specific 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives demonstrated significant effects against the cotton leafworm, a common agricultural pest (Ismail et al., 2021).

Antiepileptic and Antinociceptive Effects

Additionally, certain thiazolopyrimidine derivatives related to this compound have been investigated for their antiepileptic and antinociceptive properties, indicating potential applications in neurological research and treatment (Karthick et al., 2016).

Antiallergic Activity

Research on [1,3,4]thiadiazolo[3,2-a]pyrimidin-9(3H)-one derivatives, akin to the compound , revealed significant antiallergic activities, suggesting their potential use in allergy research and therapy (Suzuki et al., 1992).

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression .

Mode of Action

As a selective inhibitor, this compound binds to CDK4 and CDK6, preventing them from phosphorylating their target proteins. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest in the G1 phase .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of Retinoblastoma (Rb) protein, a key regulator of the cell cycle. In its unphosphorylated state, Rb binds to and inhibits the E2F family of transcription factors, which are necessary for the transition from the G1 to the S phase of the cell cycle .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and binding affinity can affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .

Result of Action

The primary result of the compound’s action is cell cycle arrest in the G1 phase. This can lead to cellular senescence or apoptosis, depending on the context. In cancer cells, this can result in the inhibition of tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other substances, such as certain drugs or food components, could affect the compound’s absorption and metabolism, thereby influencing its efficacy .

Properties

IUPAC Name

5-bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN4S/c14-8-5-18-13(16)19-11(8)10-6-17-12(20-10)7-3-1-2-4-9(7)15/h1-6H,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSWZKTUMNXKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)C3=NC(=NC=C3Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.